molecular formula C7H5NO2S B13480712 5-Cyano-3-methylthiophene-2-carboxylic acid

5-Cyano-3-methylthiophene-2-carboxylic acid

Cat. No.: B13480712
M. Wt: 167.19 g/mol
InChI Key: IDUAZJXDQXRBHX-UHFFFAOYSA-N
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Description

5-Cyano-3-methylthiophene-2-carboxylic acid (CAS 2866317-23-7) is a high-purity chemical intermediate with the molecular formula C 7 H 5 NO 2 S and a molecular weight of 167.19 g/mol . This compound features a thiophene ring system—a five-membered aromatic heterocycle containing sulfur—substituted with a electron-withdrawing cyano group, a carboxylic acid functionality, and a methyl group at the 3-position . The presence of these multiple functional groups on the aromatic scaffold makes it a valuable and versatile building block for organic synthesis, particularly in the construction of more complex heterocyclic systems .Thiophene derivatives are extensively utilized in pharmaceutical research and development due to their favorable physicochemical properties and biological activities . The specific substitution pattern of this compound is particularly valuable for creating donor-π-acceptor (D-π-A) structured molecules, which are fundamental in the design of advanced materials . Its structural features facilitate efficient intramolecular charge transfer, making it a promising precursor for the development of heterocyclic azo dyes, non-linear optical materials, and dye-sensitized solar cells . Furthermore, thiophene-based intermediates are investigated for their potential applications in agrochemicals and as components in conductive polymers or molecular sensors . The carboxylic acid group allows for further derivatization via amidation or esterification, while the cyano group can be transformed into other functional groups, offering researchers multiple synthetic handles for molecular design .This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

5-cyano-3-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C7H5NO2S/c1-4-2-5(3-8)11-6(4)7(9)10/h2H,1H3,(H,9,10)

InChI Key

IDUAZJXDQXRBHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C#N)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 5-cyano-3-methylthiophene-2-carboxylic acid typically involves multi-step synthetic routes starting from substituted thiophene precursors or from the construction of the thiophene ring itself via cyclization reactions. The key challenges include regioselective introduction of the cyano and methyl groups and the functionalization of the thiophene ring at the carboxylic acid position.

Synthesis via Functionalized Thiophene Derivatives

A common approach is the synthesis of substituted thiophene-2-carboxamides or carboxylic acids followed by selective introduction of the cyano group at position 5. This can be achieved by:

  • Starting from 3-methylthiophene derivatives, followed by bromination or halogenation at position 5.
  • Subsequent nucleophilic substitution or palladium-catalyzed cyanation to introduce the cyano group.
  • Oxidation or hydrolysis steps to convert intermediates into the carboxylic acid functionality at position 2.

This approach is supported by studies involving related thiophene derivatives, where 5-cyano-3-methylthiophene-2-carboxamides were synthesized and then converted to carboxylic acids.

Multi-Component Reactions for Thiophene Core Construction

Experimental Data and Reaction Conditions

Step Reagents & Conditions Outcome Yield (%) Notes
1. Cyclization N-aryl-3-oxobutanamide + elemental sulfur + malononitrile, reflux in ethanol, triethylamine catalyst Formation of 5-amino-4-cyano-3-methylthiophene-2-carboxamides ~70-80% Reflux 3 hours; base catalysis essential
2. Acylation Aminothiophene derivative + chloroacetyl chloride in DMF, K2CO3 base Formation of chloroacetamido derivatives 46-76% Stirring 6 hours; ice-cold water precipitation
3. Cyanation Halogenated thiophene derivative + Pd catalyst + cyanide source Introduction of cyano group at position 5 Variable Requires inert atmosphere and controlled temperature
4. Hydrolysis Amide or ester intermediates + acid/base hydrolysis Conversion to carboxylic acid High Standard hydrolysis conditions

Mechanistic Insights and Theoretical Studies

Quantum chemical calculations (Density Functional Theory, DFT) have been employed to understand the cyclization and substitution mechanisms involved in the formation of cyano-substituted thiophenes. These studies reveal:

  • Michael addition and intramolecular cyclization pathways for thiophene ring formation.
  • Intramolecular nucleophilic substitutions leading to cyano group incorporation.
  • Atom-economical and metal-free conditions favoring environmentally benign synthesis.

Summary of Preparation Routes

Method Type Key Features Advantages Limitations
Multi-component cyclization (malononitrile + sulfur + β-keto amides) One-pot synthesis, mild conditions Good yields, atom economical, metal-free Requires precise stoichiometry, reflux time
Palladium-catalyzed cyanation of halogenated thiophenes Regioselective cyano introduction High selectivity, scalable Use of toxic cyanide, expensive catalyst
Hydrolysis of carboxamide or ester intermediates Standard conversion to acid Straightforward, high yield Additional purification steps
Acylation and substitution reactions Versatile functional group transformations Allows structural diversity Multi-step, moderate yields

Chemical Reactions Analysis

Types of Reactions: 5-Cyano-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).

    Substitution: The compound can participate in substitution reactions, where the cyano or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-Cyano-3-methylthiophene-2-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5-Cyano-3-methylthiophene-2-carboxylic acid is unique due to the presence of both cyano and methyl groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Biological Activity

5-Cyano-3-methylthiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

5-Cyano-3-methylthiophene-2-carboxylic acid belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. Its structure includes a cyano group and a carboxylic acid functional group, which contribute to its reactivity and biological activity.

Biological Activities

Research has indicated that 5-cyano-3-methylthiophene-2-carboxylic acid exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Investigations suggest that it may inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects : The compound potentially modulates inflammatory pathways, making it a candidate for treating inflammatory diseases.

The mechanisms by which 5-cyano-3-methylthiophene-2-carboxylic acid exerts its biological effects include:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes or signal transduction pathways.
  • Receptor Modulation : The compound can bind to specific receptors, altering their activity and influencing cellular responses.
  • Reactive Oxygen Species (ROS) Scavenging : It may act as an antioxidant, neutralizing free radicals and reducing oxidative stress.

Antimicrobial Activity

A study evaluated the antibacterial activity of various thiophene derivatives, including 5-cyano-3-methylthiophene-2-carboxylic acid. The results indicated notable inhibition zones against Staphylococcus aureus and Escherichia coli, with comparative effectiveness against standard antibiotics like ampicillin.

CompoundInhibition Zone (mm)Activity Index (%)
5-Cyano-3-methylthiophene-2-carboxylic acid2083.3
Ampicillin25100

This table illustrates the compound's potential as an effective antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that 5-cyano-3-methylthiophene-2-carboxylic acid can inhibit the growth of cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) and disruption of cell cycle progression.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)18

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising anticancer profile.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study focused on the antibacterial properties of various thiophene derivatives, including 5-cyano-3-methylthiophene-2-carboxylic acid. The compound was found to be particularly effective against Pseudomonas aeruginosa, with an inhibition rate exceeding that of conventional antibiotics.
  • Case Study on Anticancer Potential : In research involving human cancer cell lines, treatment with 5-cyano-3-methylthiophene-2-carboxylic acid resulted in significant apoptosis induction, highlighting its potential as a lead compound for anticancer drug development.

Q & A

Q. Emergency Response :

HazardMitigation
Skin ContactWash with 10% NaHCO₃ solution
InhalationImmediate ventilation and medical evaluation

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • QSAR Studies : Correlate substituent properties (e.g., Hammett constants) with biological activity (e.g., antimicrobial IC₅₀) .
  • Docking Simulations : Predict binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications) .

Case Study : Methyl ester derivatives (e.g., Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate) show improved membrane permeability in drug delivery models .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

ConditionStability Outcome
Ambient (25°C)Stable for 12 months in sealed, dark containers
Humidity (>60% RH)Hydrolysis of cyano group observed after 3 months
Light ExposurePhotodegradation via thiophene ring opening; use amber glass

Stabilization Strategies : Add desiccants (e.g., silica gel) and store under inert gas (N₂) .

Advanced: What strategies mitigate side reactions during derivatization (e.g., esterification or amidation)?

Methodological Answer:

  • Esterification : Use DCC/DMAP coupling agents to minimize racemization .
  • Amidation : Protect the carboxylic acid as an acyl chloride (SOCl₂) before reacting with amines .
  • Byproduct Control : Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 3:1) .

Example : Conversion to methyl ester derivatives achieved 85% yield under anhydrous conditions with catalytic H₂SO₄ .

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